![molecular formula C10H9ClN2O2 B15277978 6-[(But-2-yn-1-yl)amino]-3-chloropyridine-2-carboxylic acid](/img/structure/B15277978.png)
6-[(But-2-yn-1-yl)amino]-3-chloropyridine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(But-2-yn-1-yl)amino]-3-chloropyridine-2-carboxylic acid is a synthetic organic compound with the molecular formula C10H9ClN2O2. This compound is characterized by the presence of a pyridine ring substituted with a but-2-yn-1-ylamino group, a chlorine atom, and a carboxylic acid group. It is primarily used in research and development within the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(But-2-yn-1-yl)amino]-3-chloropyridine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloropyridine-2-carboxylic acid.
Formation of Intermediate: The carboxylic acid group is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form an active ester intermediate.
Amination: The active ester intermediate is then reacted with but-2-yn-1-amine under mild conditions to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
6-[(But-2-yn-1-yl)amino]-3-chloropyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the but-2-yn-1-ylamino group.
Coupling Reactions: The compound can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds.
科学研究应用
6-[(But-2-yn-1-yl)amino]-3-chloropyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-[(But-2-yn-1-yl)amino]-3-chloropyridine-2-carboxylic acid involves its interaction with specific molecular targets. The but-2-yn-1-ylamino group can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
相似化合物的比较
Similar Compounds
- 2-[(But-3-yn-1-yl)amino]acetic acid hydrochloride
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
6-[(But-2-yn-1-yl)amino]-3-chloropyridine-2-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a but-2-yn-1-ylamino group, chlorine atom, and carboxylic acid group makes it a versatile compound for various research applications.
属性
分子式 |
C10H9ClN2O2 |
|---|---|
分子量 |
224.64 g/mol |
IUPAC 名称 |
6-(but-2-ynylamino)-3-chloropyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-3-6-12-8-5-4-7(11)9(13-8)10(14)15/h4-5H,6H2,1H3,(H,12,13)(H,14,15) |
InChI 键 |
KQLXWGCPWGFHAD-UHFFFAOYSA-N |
规范 SMILES |
CC#CCNC1=NC(=C(C=C1)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


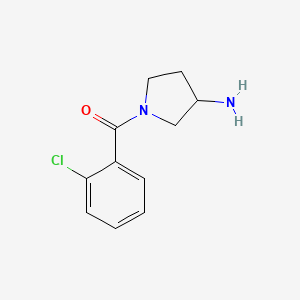
![5-(6-Chloropyridazin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B15277911.png)
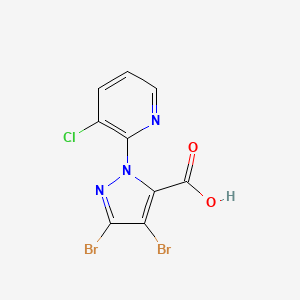
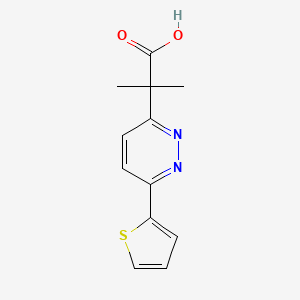
![5-tert-butyl 6-methyl (6S)-1,1-difluoro-5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B15277928.png)
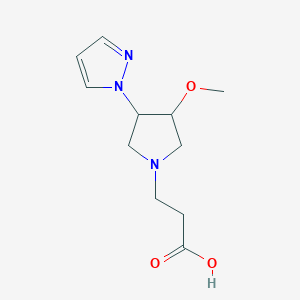
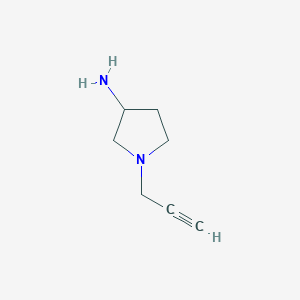
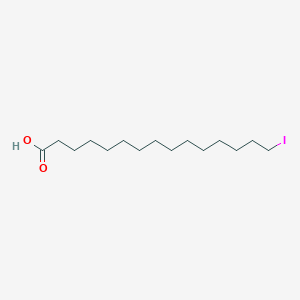
![2-Chloro-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B15277955.png)
![(R)-1-(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-yl)ethan-1-amine](/img/structure/B15277957.png)

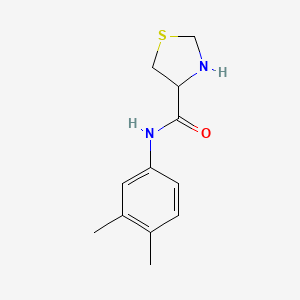
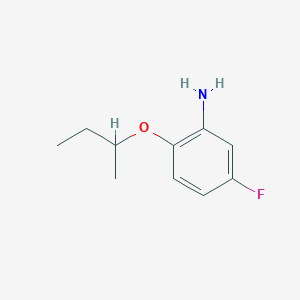
![2-Methanesulfonylspiro[3.4]octane-2-carboxylic acid](/img/structure/B15277985.png)
